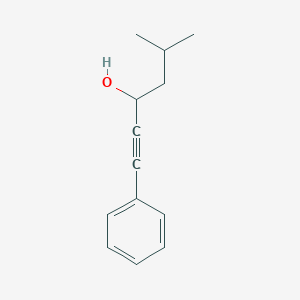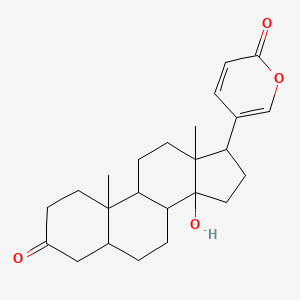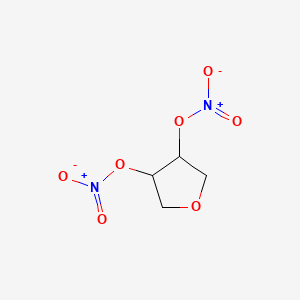
S-(N-Methylcarbamate) cysteine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(N-Methylcarbamate) cysteine ethyl ester is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol It is a derivative of L-cysteine, where the cysteine moiety is modified with an N-methylcarbamate group and an ethyl ester group
Vorbereitungsmethoden
The synthesis of S-(N-Methylcarbamate) cysteine ethyl ester typically involves the reaction of L-cysteine ethyl ester with methyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
S-(N-Methylcarbamate) cysteine ethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of S-(N-Methylcarbamate) cysteine ethyl ester involves its interaction with specific molecular targets and pathways. Studies have shown that it acts as an L-glutamine antagonist, selectively inhibiting enzymes involved in purine nucleotide biosynthesis . This inhibition leads to a decrease in the levels of key nucleotides and disrupts cellular processes, ultimately resulting in cytotoxic effects on cancer cells. The compound’s ability to inhibit L-glutamine-requiring enzymes such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase is central to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
S-(N-Methylcarbamate) cysteine ethyl ester can be compared with other cysteine derivatives and carbamate compounds:
L-Cysteine ethyl ester: This compound lacks the N-methylcarbamate group and has different reactivity and biological activity.
N-Methylcarbamate derivatives: These compounds share the carbamate functional group but differ in their specific substituents and applications.
S-(N-Methylcarbamate) cysteine methyl ester: Similar to the ethyl ester variant but with a methyl ester group, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its combination of the cysteine moiety with the N-methylcarbamate and ethyl ester groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
91868-78-9 |
|---|---|
Molekularformel |
C7H14N2O3S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |
InChI-Schlüssel |
LPGKOEYCWNVAOK-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N |
Kanonische SMILES |
CCOC(=O)C(CSC(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)





![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)



![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
